![molecular formula C17H12N2O6S2 B2541149 Methyl 3-({[3-(4-nitrophenoxy)-2-thienyl]carbonyl}amino)-2-thiophenecarboxylate CAS No. 252026-87-2](/img/structure/B2541149.png)
Methyl 3-({[3-(4-nitrophenoxy)-2-thienyl]carbonyl}amino)-2-thiophenecarboxylate
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Overview
Description
“Methyl 3-({[3-(4-nitrophenoxy)-2-thienyl]carbonyl}amino)-2-thiophenecarboxylate” is a chemical compound with the molecular formula C17H12N2O6S2 and a molecular weight of 404.41698 . It is not intended for human or veterinary use and is typically used for research purposes.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density . Unfortunately, the specific physical and chemical properties for this compound were not available in the retrieved data.Scientific Research Applications
- Medicinal chemists explore its potential as a precursor for designing novel drugs. The compound’s structure can be modified to enhance bioactivity or improve pharmacokinetic properties .
Organic Synthesis and Medicinal Chemistry
Synthetic Strategies and Hydroxylation Reactions
Safety and Hazards
properties
IUPAC Name |
methyl 3-[[3-(4-nitrophenoxy)thiophene-2-carbonyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6S2/c1-24-17(21)14-12(6-8-26-14)18-16(20)15-13(7-9-27-15)25-11-4-2-10(3-5-11)19(22)23/h2-9H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGBFLSOGCQCOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=C(C=CS2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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